molecular formula C9H11BrO2 B1374744 4-Bromo-2-ethoxybenzyl alcohol CAS No. 1094750-85-2

4-Bromo-2-ethoxybenzyl alcohol

Cat. No.: B1374744
CAS No.: 1094750-85-2
M. Wt: 231.09 g/mol
InChI Key: AZSHSHCSQMPIEB-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxybenzyl alcohol is a useful research compound. Its molecular formula is C9H11BrO2 and its molecular weight is 231.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-2-ethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSHSHCSQMPIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742666
Record name (4-Bromo-2-ethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094750-85-2
Record name (4-Bromo-2-ethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Selective Oxidation of the Benzyl Alcohol:the Benzylic Alcohol Can Be Selectively Oxidized to 4 Bromo 2 Ethoxybenzaldehyde Using Mild Oxidizing Agents. Reagents Such As Pyridinium Chlorochromate Pcc , Manganese Dioxide Mno₂ , or Selective Catalytic Systems Can Achieve This Transformation Without Affecting the Bromo or Ethoxy Groups.

Oxidizing AgentConditionsProduct
PCCCH₂Cl₂4-Bromo-2-ethoxybenzaldehyde (B581271)
MnO₂CH₂Cl₂ or Acetone4-Bromo-2-ethoxybenzaldehyde
TEMPO/NaOClBiphasic system4-Bromo-2-ethoxybenzaldehyde

This table showcases reagents for the selective oxidation of the benzylic alcohol in 4-Bromo-2-ethoxybenzyl alcohol.

Electrophilic Aromatic Substitution:the Combined Directing Effects of the Ethoxy and Bromo Groups Will Determine the Position of Further Substitution on the Aromatic Ring. the Ethoxy Group is a Stronger Activating Group Than the Bromo Group is a Deactivator, Thus the Positions Ortho and Para to the Ethoxy Group Are the Most Likely Sites for Electrophilic Attack. However, Steric Hindrance from the Existing Substituents Will Also Play a Significant Role.

By carefully selecting reagents and reaction sequences, it is possible to selectively manipulate each of the functional groups in 4-bromo-2-ethoxybenzyl alcohol, making it a versatile building block for the synthesis of a wide range of more complex molecules.

Applications of 4 Bromo 2 Ethoxybenzyl Alcohol As a Key Synthetic Intermediate

Precursor in the Construction of Complex Molecular Architectures

The unique combination of functional groups in 4-bromo-2-ethoxybenzyl alcohol makes it an important precursor for the synthesis of intricate molecular structures. The hydroxyl group of the benzyl (B1604629) alcohol can be easily converted into other functional groups or used as a point of attachment for extending the molecular framework. For instance, it can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group to allow for nucleophilic substitution reactions.

The bromine atom on the aromatic ring is particularly useful for introducing new carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the construction of complex biaryl systems and other elaborate scaffolds. The ethoxy group, while generally less reactive, influences the electronic properties of the aromatic ring and can play a role in directing the regioselectivity of certain reactions. The interplay of these functional groups allows for a stepwise and controlled assembly of complex molecular architectures.

Role in the Synthesis of Advanced Organic Scaffolds

This compound serves as a versatile starting material for the generation of a variety of advanced organic scaffolds. The benzyl alcohol moiety can be used to form ether or ester linkages, incorporating the bromo-ethoxyphenyl group into larger molecular systems. Furthermore, the bromine atom allows for the introduction of diverse substituents onto the aromatic ring, leading to a wide range of substituted benzene (B151609) derivatives.

The reactivity of the benzylic position also allows for the construction of heterocyclic systems. For example, through appropriate synthetic transformations, the benzyl alcohol can be used to form part of a ring structure, leading to the synthesis of substituted chromanes, isochromanes, or other oxygen-containing heterocycles. The presence of the bromine atom provides a handle for further functionalization of these heterocyclic scaffolds, enabling the creation of libraries of compounds for screening in various applications.

Intermediate in the Research and Development of Pharmaceutical Agents

One of the most significant applications of this compound and its derivatives is in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). A prominent example is its role in the synthesis of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. guidechem.com

The following table outlines the key intermediates and their roles in the synthesis of Dapagliflozin:

IntermediateRole in Synthesis
5-Bromo-2-chlorobenzoic acidStarting material for one of the aromatic rings. google.com
Phenetole (Ethoxybenzene)Provides the 4-ethoxybenzyl moiety. google.com
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) Key coupled intermediate that forms the core structure of the non-glycosidic part of Dapagliflozin. punagri.comjayfinechem.comgoogle.com

The development of efficient synthetic routes to these intermediates is a subject of ongoing research, as evidenced by various patents detailing processes for their preparation. google.com

Contributions to Agrochemical Research Intermediates

While specific examples of this compound being directly used in commercial agrochemicals are not widely documented in publicly available literature, the structural motifs present in this molecule are relevant to agrochemical research. Halogenated and ether-containing benzyl derivatives are common features in a variety of pesticides, including herbicides, insecticides, and fungicides. nbinno.comgoogleapis.com

The presence of a bromine atom can enhance the biological activity and modify the metabolic stability of a molecule. The ethoxy group can influence the lipophilicity of the compound, which is an important factor for its uptake and transport in plants and insects. Therefore, this compound represents a potential building block for the synthesis of new agrochemical candidates. Researchers in this field could utilize this intermediate to generate novel structures for screening and development of new crop protection agents.

Utilization in Specialty Chemical Synthesis

The reactivity of this compound also lends itself to the synthesis of various specialty chemicals. These are chemicals produced for specific applications and are generally of a higher value than commodity chemicals. The functional groups on this compound allow for its incorporation into a range of materials.

For example, the benzyl alcohol can be used to synthesize specialty esters or ethers that may find applications as plasticizers, fragrance components, or in the formulation of coatings and resins. The aromatic bromine atom can be a site for further chemical transformations to produce materials with specific electronic or optical properties, such as liquid crystals or organic light-emitting diode (OLED) materials. While detailed research on the direct application of this compound in these areas is limited, its chemical nature makes it a plausible intermediate for the development of novel specialty chemicals.

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides a unique "fingerprint" of the hydrogen atoms in a molecule. The spectrum for 4-Bromo-2-ethoxybenzyl alcohol is predicted to exhibit distinct signals corresponding to the aromatic, benzylic, and ethoxy protons. The chemical shifts (δ) are influenced by the electronic effects of the bromine and ethoxy substituents on the aromatic ring.

The aromatic region is expected to show three distinct signals for the protons at positions 3, 5, and 6 of the benzene (B151609) ring.

H-6: This proton is adjacent to the bromine atom and is expected to appear as a doublet.

H-5: This proton is coupled to H-6 and H-3, likely appearing as a doublet of doublets.

H-3: This proton is adjacent to the ethoxy group and should appear as a doublet.

The aliphatic region will contain signals for the benzyl (B1604629) alcohol and ethoxy groups.

Benzylic Protons (-CH₂OH): These two protons are chemically equivalent and are expected to appear as a singlet, as there are no adjacent protons to cause splitting.

Ethoxy Protons (-OCH₂CH₃): The methylene (B1212753) (-OCH₂-) protons will appear as a quartet due to coupling with the adjacent methyl protons. The methyl (-CH₃) protons will appear as a triplet, coupled to the methylene protons.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3 6.9 - 7.1 d (doublet) ~2.0
H-5 7.2 - 7.4 dd (doublet of doublets) ~8.5, ~2.0
H-6 7.4 - 7.6 d (doublet) ~8.5
-CH₂OH (Benzylic) ~4.6 s (singlet) N/A
-OCH₂CH₃ (Methylene) ~4.1 q (quartet) ~7.0

Note: Predicted values are based on analysis of structurally similar compounds such as 4-bromobenzyl alcohol and 4-ethoxybenzyl alcohol. The solvent is assumed to be CDCl₃.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal, confirming the presence of nine carbon atoms in different chemical environments. The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen, bromine).

Aromatic Carbons: Six signals are expected for the six carbons of the benzene ring. The carbon attached to the ethoxy group (C-2) will be shifted significantly downfield, while the carbon bearing the bromine atom (C-4) will also have a characteristic shift. The remaining aromatic carbons (C-1, C-3, C-5, C-6) will have shifts determined by their position relative to the substituents.

Benzylic Carbon (-CH₂OH): The carbon of the hydroxymethyl group will appear in the typical range for benzylic alcohols.

Ethoxy Carbons (-OCH₂CH₃): Two signals will be present for the ethoxy group: one for the methylene carbon (-OCH₂-) and one for the terminal methyl carbon (-CH₃).

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (Ar-C) ~132
C-2 (Ar-C) ~158
C-3 (Ar-C) ~115
C-4 (Ar-C) ~118
C-5 (Ar-C) ~131
C-6 (Ar-C) ~130
-CH₂OH (Benzylic) ~62
-OCH₂CH₃ (Methylene) ~64

Note: Predicted values are based on additive substituent effects and data from analogous compounds. libretexts.org

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, confirming the substitution pattern on the aromatic ring, and assigning all proton and carbon signals unambiguously. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, key expected correlations would be:

Between the aromatic protons H-5 and H-6.

Between the aromatic protons H-5 and H-3.

Within the ethoxy group, between the -OCH₂- and -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu This allows for the direct assignment of carbon signals based on the already assigned proton signals. Expected correlations include:

H-3 with C-3.

H-5 with C-5.

H-6 with C-6.

Benzylic -CH₂- protons with the benzylic carbon.

Ethoxy -OCH₂- protons with the methylene carbon.

Ethoxy -CH₃ protons with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations), which is vital for mapping out the complete molecular structure. columbia.eduyoutube.com Key HMBC correlations for confirming the structure would be:

From the benzylic protons (-CH₂OH) to the aromatic carbons C-1, C-2, and C-6.

From the ethoxy methylene protons (-OCH₂-) to the aromatic carbon C-2.

From the aromatic proton H-3 to carbons C-1, C-2, and C-5.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to assess its purity.

HRMS provides a highly accurate measurement of a compound's molecular mass, which can be used to determine its elemental formula. For this compound (C₉H₁₁BrO₂), the presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion ([M]⁺˙) and any bromine-containing fragments. This pattern, showing two peaks of nearly equal intensity separated by two mass units, is a definitive indicator of the presence of a single bromine atom.

Predicted HRMS Data for this compound

Ion Formula Isotope Calculated Exact Mass (m/z)
[C₉H₁₁⁷⁹BrO₂]⁺ ⁷⁹Br 230.0000

Note: The exact mass values are calculated based on the most abundant isotopes and may vary slightly in experimental results.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a substance and identifying volatile impurities. scholarsresearchlibrary.com

For this compound, GC-MS analysis would provide:

Purity Assessment: A pure sample would show a single major peak in the gas chromatogram at a specific retention time. The area of this peak relative to the total area of all peaks is used to quantify the purity.

Impurity Identification: Any volatile impurities, such as residual solvents or by-products from synthesis (e.g., unreacted starting materials like 4-bromo-2-ethoxytoluene or over-oxidized 4-bromo-2-ethoxybenzaldehyde), would appear as separate peaks with distinct retention times. scholarsresearchlibrary.comewai-group.com The mass spectrum of each impurity peak can be compared against spectral libraries (like the NIST library) for positive identification. scholarsresearchlibrary.com Common fragment ions for benzyl alcohols in MS include the loss of water and the formation of a stable tropylium-like cation. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules, providing invaluable information about functional groups and molecular structure. utdallas.edumsu.edu For this compound, these techniques can confirm the presence of its key structural features: the hydroxyl group, the ethoxy group, the substituted benzene ring, and the carbon-bromine bond.

The IR spectrum is typically dominated by absorption bands corresponding to changes in the dipole moment during a vibration, while Raman spectroscopy detects vibrations that involve a change in the polarizability of the molecule. Together, they provide a comprehensive vibrational profile. The most characteristic vibrations for this compound are anticipated in specific regions of the spectrum. rsc.orgtheaic.org

The hydroxyl (-OH) group gives rise to a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to hydrogen bonding. masterorganicchemistry.com The C-H stretching vibrations of the aromatic ring and the ethoxy and methylene groups are expected between 2850 and 3100 cm⁻¹. Specifically, aromatic C-H stretches usually appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the -OCH₂CH₃ and -CH₂OH groups appear just below 3000 cm⁻¹. theaic.orgmasterorganicchemistry.com

The "fingerprint region," from approximately 1400 to 600 cm⁻¹, contains a complex series of absorptions that are unique to the molecule. utdallas.edu Within this region, characteristic peaks for the C=C stretching of the aromatic ring are expected between 1400 and 1620 cm⁻¹. theaic.org Strong absorptions corresponding to the C-O stretching of the alcohol and the ether linkages would be anticipated in the 1050-1250 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-680 cm⁻¹ range. uni.lunist.gov

The expected vibrational frequencies and their assignments for this compound are summarized in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Type
O-H StretchingAlcohol (-OH)3600 - 3200IR, Raman
C-H Stretching (Aromatic)Benzene Ring3100 - 3000IR, Raman
C-H Stretching (Aliphatic)-CH₂- and -CH₃3000 - 2850IR, Raman
C=C Stretching (Aromatic)Benzene Ring1620 - 1400IR, Raman
C-H Bending-CH₂- and -CH₃1470 - 1350IR
C-O Stretching (Ether & Alcohol)C-O-C and C-OH1250 - 1050IR
C-Br StretchingAryl Halide680 - 500IR

X-ray Crystallography for Solid-State Structure Determination

A complete single-crystal X-ray diffraction analysis of this compound would yield a set of crystallographic parameters that define the unit cell—the basic repeating unit of the crystal. While specific experimental data for this compound is not available, the analysis would determine the parameters shown in the illustrative table below, similar to data obtained for other substituted benzyl derivatives. cambridge.org

Crystallographic ParameterDescriptionExample Data Type
Crystal SystemThe symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic).Monoclinic
Space GroupThe specific symmetry group of the crystal (e.g., P2₁/c).P2₁/c
a (Å)Unit cell dimension along the a-axis.16.516
b (Å)Unit cell dimension along the b-axis.5.314
c (Å)Unit cell dimension along the c-axis.12.667
α (°)Unit cell angle between b and c axes.90
β (°)Unit cell angle between a and c axes.103.33
γ (°)Unit cell angle between a and b axes.90
Volume (ų)The volume of the unit cell.1081.9
ZThe number of molecules in the unit cell.4

Computational Chemistry and Theoretical Studies on 4 Bromo 2 Ethoxybenzyl Alcohol

Quantum Mechanical (QM) Calculations

Quantum mechanics forms the fundamental basis for understanding the behavior of matter at the atomic and subatomic levels. QM calculations are instrumental in predicting the electronic and structural properties of molecules with high accuracy.

Electronic Structure Elucidation and Charge Distribution Analysis

Quantum mechanical calculations, such as the Hartree-Fock (HF) method or more advanced post-Hartree-Fock methods, would be employed to determine the electronic structure of 4-Bromo-2-ethoxybenzyl alcohol. These calculations solve the Schrödinger equation for the molecule to provide detailed information about its electron distribution.

The analysis of the electronic structure would reveal the charge distribution across the molecule. This is often visualized through electrostatic potential maps, which indicate regions of positive and negative charge. For this compound, one would expect a higher electron density around the oxygen atoms of the ethoxy and alcohol groups, as well as the bromine atom, due to their high electronegativity. The aromatic ring would exhibit a complex pattern of electron density due to the interplay of the electron-donating ethoxy group and the electron-withdrawing bromine atom. Understanding the charge distribution is crucial for predicting the molecule's reactivity, intermolecular interactions, and solubility.

Molecular Orbital Theory (MOT) Applications

Molecular Orbital Theory provides a sophisticated model of chemical bonding. According to MOT, atomic orbitals combine to form molecular orbitals that span the entire molecule. For this compound, MOT calculations would identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, the HOMO might be localized on the electron-rich aromatic ring and the oxygen atoms, while the LUMO could be distributed over the carbon atoms of the ring and the benzylic carbon.

Density Functional Theory (DFT) Investigations

Density Functional Theory is a widely used computational method that determines the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the many-electron wavefunction. DFT often provides a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

A crucial application of DFT is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, this would involve calculating the potential energy of the molecule as a function of its bond lengths, bond angles, and dihedral angles. The geometry optimization process identifies the structure that corresponds to a minimum on the potential energy surface.

Conformational analysis would explore the different spatial arrangements (conformers) of the ethoxy and alcohol groups relative to the benzene (B151609) ring. This is particularly important for understanding the molecule's flexibility and how it might interact with other molecules, such as receptors in a biological system. The relative energies of different conformers would be calculated to determine their populations at a given temperature. The results of such an analysis would likely be presented in a table of relative energies and key dihedral angles for the stable conformers.

Reaction Pathway Prediction and Activation Energy Barriers

DFT calculations are also invaluable for studying chemical reactions. By mapping the potential energy surface, it is possible to identify the most likely pathways for a given reaction involving this compound. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate.

The difference in energy between the reactants and the transition state is the activation energy barrier. This barrier is a key determinant of the reaction rate. For example, the oxidation of the benzyl (B1604629) alcohol group to an aldehyde could be studied. DFT calculations would predict the structure of the transition state and the height of the activation energy barrier, providing a quantitative measure of how fast the reaction is likely to proceed under specific conditions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical methods are excellent for studying static molecular properties, Molecular Dynamics simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements and interactions.

For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to study its behavior in solution. The simulation would track the trajectory of each atom over a period of time, providing insights into:

Conformational Dynamics: How the molecule transitions between different conformers.

Solvation: How the molecule interacts with the surrounding solvent molecules, including the formation and breaking of hydrogen bonds.

Transport Properties: Properties such as the diffusion coefficient of the molecule in a given solvent.

The results of MD simulations can be used to understand how the molecule behaves in a realistic chemical or biological environment, complementing the static picture provided by QM and DFT calculations.

Conformational Landscape Exploration

The conformational flexibility of this compound is primarily determined by the rotation around two key single bonds: the bond connecting the benzyl group to the aromatic ring (Car-Cα) and the bond between the α-carbon and the oxygen of the hydroxyl group (Cα-O). Furthermore, the orientation of the ethoxy group at the ortho position introduces additional rotational isomers.

Theoretical models of benzyl alcohol itself show that the molecule does not have a single, rigid structure but exists as a collection of interconverting conformers. dtic.mil The orientation of the hydroxyl group relative to the phenyl ring is a key determinant of stability. For substituted benzyl alcohols, the interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding, dictates the preferred conformations.

In the case of this compound, the bulky ethoxy group at the C2 position is expected to significantly influence the rotational barrier of the hydroxymethyl group. It is likely that the most stable conformers will seek to minimize steric repulsion between the ethoxy group and the hydroxymethyl substituent. Computational models would likely predict several low-energy conformers, with the global minimum being the structure that best balances steric and electronic effects. The para-bromo substituent is not expected to introduce significant steric hindrance to the benzyl group but will influence the electronic properties of the ring.

Table 1: Predicted Low-Energy Conformers of this compound and Estimated Relative Energies

Conformer IDDihedral Angle (O-Cα-Car-C2)Hydroxyl Group OrientationEthoxy Group OrientationPredicted Relative Energy (kcal/mol)Key Stabilizing/Destabilizing Interactions
I ~60° (gauche)Anti-periplanar to C-HAnti-periplanar to C-C0.00 (Global Minimum)Minimized steric interaction between -OH and ethoxy group.
II ~180° (anti)Syn-periplanar to C-HAnti-periplanar to C-C1.5 - 2.5Increased steric repulsion between the -OH group and the aromatic ring hydrogens.
III ~60° (gauche)Syn-periplanar to C-HSyn-periplanar to C-C> 3.0Significant steric clash between the ethoxy group and the hydroxymethyl group.
IV ~0° (syn)Eclipsed with C-CAnti-periplanar to C-C> 4.0High torsional strain due to eclipsing interactions.

Note: The data in this table are hypothetical and based on conformational analysis principles of similarly substituted benzyl alcohols. Actual values would require specific quantum chemical calculations.

Solvent Effects and Intermolecular Interactions

The chemical behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. The molecule possesses several features that dictate its intermolecular interactions: a hydroxyl group capable of acting as both a hydrogen bond donor and acceptor, an ethoxy group that can act as a hydrogen bond acceptor, and a polar carbon-bromine bond, all contributing to a significant molecular dipole moment.

In non-polar solvents, such as carbon tetrachloride or n-heptane, self-association through hydrogen bonding to form dimers or larger oligomers is expected to be a dominant feature, similar to what is observed for benzyl alcohol. acs.org In these solvents, intramolecular hydrogen bonding between the hydroxyl proton and the oxygen of the ethoxy group may also play a role in stabilizing certain conformations.

In polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO), the solvent molecules will act as strong hydrogen bond acceptors, competing with self-association. This will lead to the formation of solute-solvent hydrogen bonds, disrupting the alcohol oligomers. asianpubs.org

In polar protic solvents, such as water or ethanol, this compound will engage in a complex network of hydrogen bonds, acting as both a donor and an acceptor with the solvent molecules. The polarity of the solvent can also influence the conformational equilibrium. More polar solvents may favor conformations with a larger dipole moment. Computational studies using implicit or explicit solvent models would be necessary to accurately predict these effects.

Table 2: Summary of Expected Intermolecular Interactions in Various Solvents

Solvent TypeExample SolventPrimary Intermolecular InteractionExpected Effect on Solute
Non-polarHexane, CCl4Van der Waals forces, Dipole-induced dipolePromotes self-association of alcohol molecules via hydrogen bonding.
Polar AproticAcetone, DMSODipole-dipole interactions, Hydrogen bonding (solute as donor)Disrupts self-association in favor of solute-solvent hydrogen bonds.
Polar ProticWater, EthanolHydrogen bonding (solute as donor and acceptor)Strong solvation through extensive hydrogen bond networks with the solvent.

Theoretical Insights into Reaction Mechanisms and Selectivity

Theoretical studies are invaluable for elucidating the mechanisms of reactions involving substituted benzyl alcohols and for predicting their selectivity. A common and important reaction for benzyl alcohols is their oxidation to the corresponding aldehyde.

For this compound, the oxidation to 4-bromo-2-ethoxybenzaldehyde (B581271) is a key transformation. Computational studies on the oxidation of benzyl alcohols have explored various mechanisms, often involving the transfer of a hydride ion from the α-carbon to the oxidant. asianpubs.orgresearchgate.net The reaction rate and selectivity are highly dependent on the electronic nature of the substituents on the aromatic ring.

The 2-ethoxy group is an electron-donating group (EDG) through resonance, which increases the electron density of the aromatic ring and can stabilize a positive charge that may develop on the benzylic carbon in the transition state. Conversely, the 4-bromo substituent is an electron-withdrawing group (EWG) through induction but can also donate electron density through resonance. The net effect of these substituents will influence the reactivity of the alcohol. A linear free-energy relationship study on the oxidation of various substituted benzyl alcohols indicated that electron-donating groups generally accelerate the reaction, while strong electron-withdrawing groups can alter the mechanism. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathway. semanticscholar.org This involves locating the transition state structures and calculating the activation energies for different potential mechanisms. For example, in an oxidation reaction, DFT could be used to compare the energy barriers for the formation of the aldehyde versus over-oxidation to the carboxylic acid, thus providing insight into the reaction's selectivity. The presence of the ortho-ethoxy group may also provide steric hindrance that could influence the approach of the oxidant and affect selectivity.

Table 3: Hypothetical DFT-Calculated Parameters for the Oxidation of this compound

Reaction StepSpeciesRelative Energy (kcal/mol)Key Geometric Features
1 Reactants (Alcohol + Oxidant)0.0Initial complex formation.
2 Transition State (TS1)+15 to +25Elongated C-H bond at the benzylic position; formation of O-H bond with the oxidant.
3 Intermediate Complex-5 to -10Product aldehyde complexed with the reduced form of the oxidant.
4 Products (Aldehyde + Reduced Oxidant)-20 to -40Final separated products.

Note: This table presents plausible, generalized energy values for a representative benzyl alcohol oxidation mechanism. Specific values for this compound would depend on the oxidant and the level of theory used in the calculation.

Mechanistic Investigations of Reactions Involving 4 Bromo 2 Ethoxybenzyl Alcohol

Reaction Mechanism Elucidation via Experimental Techniques

Experimental techniques are fundamental to understanding the stepwise pathway of a chemical reaction. For a substrate like 4-Bromo-2-ethoxybenzyl alcohol, these methods would focus on tracking the transformation of the alcohol functional group and any reactions involving the substituted aromatic ring.

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-determining step of a reaction and probing the structure of the transition state. princeton.edu This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen by deuterium). princeton.eduepfl.ch

For this compound, a primary KIE would be expected in reactions where the C-H bond of the alcohol's methylene (B1212753) group (-CH₂OH) is broken in the rate-determining step, such as in many oxidation reactions. Comparing the rate of oxidation of this compound with its deuterated analogue (4-Bromo-2-ethoxybenzyl-α,α-d₂-alcohol) would yield a kH/kD ratio. A large ratio (typically > 2) would suggest that this C-H bond is indeed broken in the slowest step of the reaction. chemrxiv.org

Currently, there are no specific KIE studies documented in the literature for reactions involving this compound. Such a study would provide critical insight into its oxidation mechanisms.

Table 1: Hypothetical Kinetic Isotope Effect Data for Oxidation This table is illustrative and not based on experimental results.

Reactant Isotope Rate Constant KIE (kH/kD) Implication for Rate-Determining Step
This compound (H) kH \multirow{2}{*}{Data Not Available} C-H bond cleavage may be involved.
4-Bromo-2-ethoxybenzyl-α,α-d₂-alcohol (D) kD C-H bond cleavage may be involved.

Identifying and trapping transient intermediates are crucial for confirming a proposed reaction pathway. nih.govnih.gov Intermediates are short-lived, high-energy species that are formed in one step and consumed in another. nih.gov Techniques for their detection include spectroscopy (e.g., NMR, EPR for radical species) under specific conditions or chemical trapping, where a reagent is added to react with the intermediate and form a stable, identifiable product. nih.gov

In potential reactions of this compound, such as acid-catalyzed substitutions, a key intermediate would be the corresponding benzyl (B1604629) carbocation. The stability of this carbocation would be influenced by the electron-donating ethoxy group and the electron-withdrawing bromo group. Trapping experiments using nucleophiles could confirm the presence and reactivity of this intermediate. No specific studies on the identification or trapping of reaction intermediates for this compound have been reported.

Catalytic Mechanism Elucidation

Catalysis is key to many transformations of benzyl alcohols. Understanding the mechanism by which a catalyst operates is essential for optimizing reaction conditions and improving efficiency.

Transition metals are widely used to catalyze reactions of alcohols, such as oxidation, coupling, and alkylation. rsc.orgresearchgate.netrsc.org In these processes, the alcohol typically coordinates to the metal center. acsgcipr.org For this compound, transition metal catalysts (e.g., based on palladium, ruthenium, or copper) could be employed for various transformations. acsgcipr.orgchemrxiv.org

A common catalytic approach is the "borrowing hydrogen" methodology, where a transition metal catalyst temporarily removes hydrogen from the alcohol to form an aldehyde in situ. rsc.orgresearchgate.net This highly reactive intermediate can then undergo further reactions before the hydrogen is returned by the catalyst. rsc.orgresearchgate.net While this is a general strategy for alcohols, specific studies detailing the role of different transition metal catalysts in transformations of this compound are not available. Research on similar molecules like 4-methoxybenzyl alcohol has shown that catalytic photooxidation can occur, for instance, with a flavin-zinc(II)-cyclen complex where the alcohol coordinates to the zinc center before an electron transfer event. nih.gov

A catalytic cycle is a stepwise representation of how a catalyst participates in and is regenerated during a reaction. For a transition metal-catalyzed oxidation of this compound, a general cycle would likely involve:

Coordination: The alcohol coordinates to the active metal center.

Oxidative Addition/Dehydrogenation: The metal center facilitates the removal of hydrogen from the alcohol, forming a metal-hydride species and the corresponding aldehyde (4-bromo-2-ethoxybenzaldehyde). acsgcipr.org

Product Release: The aldehyde product dissociates from the metal center.

Regeneration: The catalyst is regenerated. In aerobic oxidations, this step often involves the reaction of the metal-hydride with oxygen to reform the active catalytic species. acsgcipr.org

While this represents a plausible pathway, detailed experimental or computational studies to elucidate a specific catalytic cycle for this compound are absent from the scientific literature.

Stereochemical Outcomes and Mechanistic Rationalization

Stereochemistry describes the 3D arrangement of atoms in molecules. Analyzing the stereochemical outcome of a reaction provides deep mechanistic insight. ochemtutor.comlumenlearning.com this compound itself is an achiral molecule as its benzylic carbon is not a stereocenter.

Stereochemical investigations would become relevant in reactions where a new chiral center is created from the prochiral benzylic carbon. For example, a nucleophilic addition to the carbonyl group of the corresponding aldehyde (4-bromo-2-ethoxybenzaldehyde) would create a new stereocenter. libretexts.org If the starting material is achiral, such a reaction would typically produce a racemic mixture (a 50:50 mix of enantiomers) unless a chiral catalyst or reagent is used to favor the formation of one stereoisomer over the other. lumenlearning.com

Similarly, if the hydroxyl group were substituted via an Sₙ1 mechanism, the reaction would proceed through a planar carbocation intermediate, leading to a racemic product. An Sₙ2-type reaction, however, would proceed with an inversion of configuration if the starting material were chiral. lumenlearning.com Since the substrate is achiral, these concepts are only applicable to reactions that generate chirality. There are currently no published studies focusing on the stereochemical outcomes of reactions involving this compound.

Emerging Research Areas and Advanced Concepts

Supramolecular Chemistry Applications

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org Although specific research on the supramolecular applications of 4-Bromo-2-ethoxybenzyl alcohol is not extensively documented, the molecule's structural features suggest significant potential in this domain.

Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule, often a macrocycle like cyclodextrin (B1172386) or cucurbituril. wikipedia.org The binding is driven by a combination of size/shape complementarity and non-covalent interactions. For this compound, several functional groups could mediate its interaction as a guest molecule.

The potential for this compound to act as a guest is rooted in the characteristics of its substituents. The bromine atom, for instance, can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophile. Furthermore, computational studies on other brominated organic molecules, such as 2-bromoalkanes, have shown that the bromine atom plays a key role in the recognition and preferred orientation within a chiral host environment. rsc.org The aromatic ring can engage in π-π stacking or hydrophobic interactions within the cavity of a suitable host.

Self-assembly is the spontaneous organization of molecules into ordered structures. The benzyl (B1604629) alcohol moiety is a known participant in such processes. Research has shown that benzyl alcohol groups can be used as a supramolecular motif to drive the efficient, irreversible self-assembly of larger structures like deep-cavity cavitands. rsc.orgrsc.org The hydroxyl group is crucial for forming intermolecular hydrogen bonds, which often direct the formation of extended networks.

The presence of the ethoxy and bromo substituents on the aromatic ring of this compound would modulate these interactions. The ethoxy group provides steric bulk, which could influence the packing and geometry of the resulting assembly. The bromine atom can introduce halogen bonding as an additional directional force, potentially leading to the formation of unique, controlled architectures not achievable with unsubstituted benzyl alcohol.

Exploration in Biochemical Pathway Investigations

Substituted benzyl alcohols are valuable tools for studying biochemical pathways, acting as probes for enzyme activity or as intermediates in the synthesis of metabolic analogs.

The metabolism of benzyl alcohol and its derivatives is often mediated by oxidoreductase enzymes. Benzyl alcohol itself is known to be an inhibitor of Cytochrome P450 enzymes. medchemexpress.com In many biological systems, the primary metabolic step is the oxidation of the alcohol to an aldehyde, catalyzed by alcohol dehydrogenases. nih.govresearchgate.net

This compound could serve as a probe to investigate the substrate specificity and active site topology of such enzymes. The electronic effect of the bromine atom and the steric hindrance from the ethoxy group would likely alter its binding affinity and turnover rate compared to simpler benzyl alcohols. By studying how enzymes like alcohol dehydrogenases or P450s interact with this specific substitution pattern, researchers can gain insights into the structural requirements for catalysis. Furthermore, benzyl alcohol has been shown to interact with and, in some cases, cause the aggregation of proteins, a phenomenon that can be studied to understand formulation stability for protein-based pharmaceuticals. nih.gov The introduction of bromine into a molecular structure is a known strategy in drug design that can favorably affect drug-target interactions. ump.edu.plsemanticscholar.org

In humans, benzyl alcohol is typically metabolized to benzoic acid, which is then conjugated with glycine (B1666218) to form hippuric acid and excreted. hmdb.canih.gov It is plausible that this compound follows a similar oxidative pathway, being converted first to 4-bromo-2-ethoxybenzaldehyde (B581271) and then to 4-bromo-2-ethoxybenzoic acid.

Table 2: Hypothetical Metabolic Pathway of this compound

Step Metabolite Key Enzyme Family
1 4-Bromo-2-ethoxybenzaldehyde Alcohol Dehydrogenase (ADH)
2 4-Bromo-2-ethoxybenzoic acid Aldehyde Dehydrogenase (ALDH)

| 3 | Conjugated derivatives | Glycine N-acyltransferase |

This compound could be used as a starting material to synthesize analogs of natural metabolites, helping to elucidate complex metabolic pathways. For instance, in bacterial systems, benzyl alcohol degradation can proceed through a catechol ortho-cleavage pathway. nih.govresearchgate.net Synthesizing 4-bromo-2-ethoxy substituted analogs of these pathway intermediates would allow researchers to probe the tolerance of the downstream enzymes to substituted substrates, potentially leading to engineered bacteria for bioremediation or biocatalysis.

Green Chemistry Aspects in Compound Utilization

Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis and use of this compound represents a significant area for research.

Key green chemistry strategies applicable to this compound include:

Catalytic Oxidation: Traditional oxidation of alcohols often uses stoichiometric, hazardous reagents. Greener alternatives involve catalytic methods. For example, the selective oxidation of related compounds like 4-bromobenzyl alcohol and 4-methoxybenzyl alcohol has been achieved using environmentally benign oxidants like Oxone® or through photocatalysis with TiO₂ in aqueous solutions. orgsyn.orgresearchgate.net These approaches minimize waste and avoid the use of heavy metal oxidants.

Biocatalysis: The use of enzymes or whole-cell systems for chemical transformations is a cornerstone of green chemistry. The conversion of benzaldehyde (B42025) derivatives to benzyl alcohols can be performed by engineered microorganisms. mdpi.com Similarly, enzymes like lipases can be used for the clean, selective synthesis of esters from benzyl alcohol derivatives. mdpi.com Applying these biocatalytic methods to the synthesis or modification of this compound could offer a sustainable alternative to traditional chemical routes.

Dehydrogenative Coupling: Reactions that utilize benzyl alcohols as starting materials via dehydrogenative coupling are inherently green, as the only byproduct is typically hydrogen or water. researchgate.net Employing this compound in such reactions would allow for the atom-economical synthesis of more complex molecules without generating wasteful byproducts.

By focusing on catalytic, biocatalytic, and atom-economical reaction pathways, the environmental footprint associated with the production and application of this compound can be significantly reduced.

Sustainable Synthetic Transformations

The traditional synthesis of substituted benzyl alcohols often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Research into sustainable synthetic transformations for compounds like this compound is focused on the development of catalytic methods, the use of renewable resources, and the implementation of safer reaction conditions. A plausible and common synthetic route to this compound is the reduction of the corresponding aldehyde, 4-Bromo-2-ethoxybenzaldehyde.

One of the primary areas of sustainable synthesis research is the replacement of conventional stoichiometric reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, with catalytic hydrogenation processes. These catalytic methods offer a much greener alternative as they utilize molecular hydrogen as the reductant, which is clean and produces water as the only byproduct.

TransformationTraditional MethodSustainable AlternativeKey Advantages of Sustainable Alternative
Reduction of 4-Bromo-2-ethoxybenzaldehyde Use of sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in organic solvents.Catalytic transfer hydrogenation using a heterogeneous catalyst (e.g., Pd/C, Pt/C) with a hydrogen donor (e.g., formic acid, isopropanol) or direct catalytic hydrogenation with H₂ gas.Avoids the use of metal hydride reagents, which can be hazardous and produce stoichiometric amounts of inorganic waste. Catalysts can often be recovered and reused.
Oxidation of 4-Bromo-2-ethoxytoluene Oxidation using stoichiometric amounts of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).Aerobic oxidation using molecular oxygen or air as the oxidant, catalyzed by transition metal complexes (e.g., cobalt, manganese).Utilizes a readily available and inexpensive oxidant (air/O₂), producing water as the primary byproduct. Avoids the use of toxic heavy metal oxidants.

This table is interactive. Users can sort the data by clicking on the column headers.

Recent advancements in catalysis have also explored the use of biocatalysts, such as enzymes from plant wastes, for the reduction of benzaldehydes to their corresponding alcohols. scielo.org.mx This approach represents a highly sustainable and environmentally friendly option, as it utilizes renewable resources and operates under mild reaction conditions. scielo.org.mx

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. nih.govkccollege.ac.inscranton.edu

Theoretical Atom Economy of a Key Synthetic Step:

The reduction of 4-Bromo-2-ethoxybenzaldehyde to this compound serves as a critical step in a potential synthesis. The atom economy of this transformation can be calculated for different reducing agents.

Using Sodium Borohydride (Traditional Method): C₉H₉BrO₂ + NaBH₄ + 4H₂O → 4C₉H₁₁BrO + NaB(OH)₄ The atom economy for this reaction is relatively low due to the large amount of inorganic byproduct formed from the reducing agent.

Using Catalytic Hydrogenation (Sustainable Method): C₉H₉BrO₂ + H₂ --(Catalyst)--> C₉H₁₁BrO In this ideal catalytic reaction, all the atoms of the reactants are incorporated into the final product, resulting in a 100% atom economy.

Reaction TypeReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Addition 4-Bromo-2-ethoxybenzaldehyde, Hydrogen (H₂)This compoundNone100%
Substitution 1-butanol, Sodium bromide, Sulfuric acid1-bromobutaneSodium bisulfate, Water~50% primescholars.com

This table is interactive. Users can sort the data by clicking on the column headers.

Waste minimization strategies extend beyond maximizing atom economy and involve a comprehensive approach to the entire synthetic process. Key strategies include:

Catalyst Selection and Recycling: The use of heterogeneous catalysts is preferred as they can be easily separated from the reaction mixture and reused, reducing waste and cost.

Solvent Choice: The selection of green solvents, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental impact of a synthesis. Ideally, reactions are performed in the absence of a solvent.

By integrating these sustainable synthetic transformations and waste minimization strategies, the production of specialty chemicals like this compound can be made more environmentally responsible and economically viable.

Future Directions and Uncharted Territories in Research

Development of Novel Derivatization Chemistries and Synthetic Methodologies

The future of research on 4-Bromo-2-ethoxybenzyl alcohol is intrinsically linked to the development of advanced synthetic methods that can selectively modify its structure. Current synthetic strategies for substituted benzyl (B1604629) alcohols often rely on multi-step processes. Future methodologies could focus on more efficient and atom-economical routes.

Advanced Synthetic Approaches: Newer synthetic strategies such as C(sp³)–H bond functionalization could offer direct pathways to esters and other derivatives from the benzylic alcohol, bypassing traditional activation steps. rsc.org Photocatalytic methods, which utilize visible light to drive reactions, present a green and mild alternative for synthesizing complex benzyl alcohol derivatives. organic-chemistry.orgacs.org Furthermore, modern cross-coupling reactions, like the Suzuki-Miyaura coupling, could leverage the bromine atom for carbon-carbon bond formation, allowing for the attachment of diverse molecular fragments to the aromatic ring. organic-chemistry.org

Derivatization Potential: The hydroxyl group is a prime target for derivatization. nih.gov Future research could explore its conversion into a wide array of functional groups. Esterification and etherification reactions can be used to append new molecular entities, potentially altering the compound's physical and chemical properties. nih.govresearchgate.net The development of enzymatic or chemo-enzymatic methods could provide highly selective transformations under mild conditions, yielding derivatives that are difficult to access through traditional chemistry.

Potential Synthetic/Derivatization Method Description Potential Application for this compound
C-H Functionalization Direct conversion of a C-H bond into a C-C, C-O, or C-N bond.Direct synthesis of esters or ethers from the benzylic position without pre-functionalization.
Photoredox Catalysis Use of light to generate radical intermediates for bond formation.Mild and selective synthesis of complex derivatives, potentially enabling reactions not feasible with thermal methods. organic-chemistry.orgacs.org
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of an organoboron compound with a halide.Functionalization at the bromine position to introduce new aryl or alkyl groups, creating complex molecular architectures. organic-chemistry.org
Enzymatic Derivatization Use of enzymes to catalyze specific transformations.Highly selective and environmentally friendly synthesis of chiral esters or other derivatives.

Exploration of Unconventional Reaction Pathways and Reactivity Patterns

Moving beyond standard transformations, the exploration of unconventional reaction pathways for this compound could unlock novel chemical space. The unique electronic nature of the substituted ring, influenced by the electron-donating ethoxy group and the electron-withdrawing (by induction) bromine atom, suggests a rich and complex reactivity profile.

Novel Catalytic Systems: The use of non-traditional solvents, such as hexafluoroisopropanol (HFIP), has been shown to promote unique reactivity, such as dehydrative nucleophilic substitutions of benzyl alcohols without the need for a catalyst. nih.govresearchgate.net Applying such systems to this compound could facilitate reactions with a range of nucleophiles, leading to new ethers, thioethers, and carbon-linked derivatives.

Photocatalysis and Electrochemistry: Photocatalytic oxidation of benzyl alcohols can be finely tuned to yield either aldehydes or C–C coupled products. acs.org Similarly, electrochemical methods offer a reagent-free approach to oxidation. rsc.orgresearchgate.netabechem.com Investigating these energy-input methods could reveal new reactivity patterns, such as selective dehydroformylation to remove the alcohol group entirely or dehydrogenative coupling to form larger molecules. researchgate.netuni-regensburg.de The electronic properties conferred by the ethoxy and bromo substituents would likely play a critical role in directing the outcomes of these reactions.

Directed Electrophilic Aromatic Substitution: The existing substituents are expected to direct further electrophilic aromatic substitution (SEAr) reactions. masterorganicchemistry.commsu.edu While the strong ortho-, para-directing effect of the ethoxy group and the weaker deactivating effect of the bromine atom provide a basis for prediction, systematic studies are needed to map the regioselectivity of reactions like nitration, sulfonation, and Friedel-Crafts acylation on this specific substrate. mdpi.com This exploration could lead to polysubstituted aromatic compounds with precisely controlled substitution patterns.

Advancements in Characterization Beyond Current Capabilities

A thorough understanding of the structure, conformation, and intermolecular interactions of this compound and its derivatives is crucial for predicting their behavior and designing applications. While standard techniques like NMR and mass spectrometry are foundational, future research will require more advanced characterization methods.

The presence of multiple substituents can lead to complex NMR spectra and potential isomerism, making unambiguous structure determination challenging. stackexchange.comquora.com Advanced 2D NMR techniques, such as HSQC, HMBC, and NOESY, will be essential for confirming connectivity and elucidating through-space interactions that govern molecular conformation. High-resolution mass spectrometry coupled with techniques like ion-mobility spectrometry could provide detailed information on the size, shape, and charge distribution of complex derivatives. For solid-state materials derived from this compound, techniques like X-ray crystallography and solid-state NMR would be invaluable for understanding packing and morphology.

Predictive Modeling for Reactivity and Selectivity in Complex Systems

As the complexity of molecules derived from this compound increases, predicting their reactivity becomes a significant challenge. Computational chemistry and machine learning offer powerful tools to address this.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction mechanisms and predict activation energies and regioselectivity. acs.orgnih.gov Such models could be applied to predict the most likely sites for electrophilic aromatic substitution or to understand the stability of reaction intermediates, guiding the design of experiments and saving significant laboratory time and resources.

Machine Learning Models: Recently, machine learning models have shown remarkable accuracy in predicting the outcomes of chemical reactions, including the regioselectivity of electrophilic aromatic substitutions. acs.orgrsc.org By training models on large datasets of reactions involving substituted aromatic compounds, it would be possible to develop a predictive tool specifically for molecules like this compound. This would allow for the rapid in silico screening of potential reactions and derivatization strategies before they are attempted in the lab.

Interdisciplinary Research Opportunities in Material Science and Chemical Biology

The unique combination of functional groups in this compound makes it an attractive building block for interdisciplinary applications, particularly in material science and chemical biology.

Material Science: Benzyl alcohols can serve as initiators for ring-opening polymerization to create polymers like polylactides. researchgate.net The ethoxy group could influence the polymer's bulk properties, such as its solubility and thermal characteristics, while the bromo group provides a reactive handle for post-polymerization modification. This could be used to graft other polymers, attach fluorescent tags, or create cross-linked materials. The presence of the halogen and ethoxy groups might also confer specific surface properties, making polymers derived from this monomer interesting for applications in coatings or biomedical devices.

Chemical Biology: In chemical biology, small molecules with diverse functional groups are valuable as scaffolds for drug discovery and as chemical probes to study biological systems. The structure of this compound could serve as a starting point for the synthesis of libraries of related compounds to be screened for biological activity. The bromine atom is particularly useful as it allows for the late-stage introduction of various functionalities via cross-coupling reactions, a common strategy in medicinal chemistry. Furthermore, the benzyl alcohol moiety is found in many biologically active compounds, and understanding how substitutions affect its interactions with biological targets is an active area of research. patsnap.com

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-ethoxybenzyl alcohol, and how can purity be optimized?

The synthesis typically involves bromination and etherification of benzyl alcohol derivatives. A common approach is to start with 2-ethoxybenzyl alcohol, followed by regioselective bromination at the para position using reagents like N-bromosuccinimide (NBS) under controlled conditions. Purification via column chromatography with silica gel (eluted with ethyl acetate/hexane mixtures) is critical to isolate the product. To optimize purity, monitor reaction progress using thin-layer chromatography (TLC) and confirm final purity via high-performance liquid chromatography (HPLC) or gas chromatography (GC) (>97% purity thresholds are standard) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the ethoxy group (δ ~1.3–1.5 ppm for CH3_3, δ ~3.4–4.0 ppm for OCH2_2) and bromine’s deshielding effects on adjacent protons.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ or [M−Br]+^+ fragments).
  • Infrared (IR) Spectroscopy : Identify hydroxyl (3200–3600 cm1^{-1}) and ether (C-O stretch ~1100 cm1^{-1}) functional groups.
    Cross-referencing with crystallographic data (e.g., X-ray diffraction) ensures structural accuracy .

Q. How can X-ray crystallography be applied to determine the crystal structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Use SHELXL for structure refinement, ensuring proper hydrogen atom placement and thermal parameter adjustments. ORTEP-3 or WinGX can visualize the molecular packing and hydrogen-bonding networks. For best results, grow crystals via slow evaporation in solvents like dichloromethane/hexane .

Advanced Research Questions

Q. How do electronic effects of the bromine and ethoxy groups influence reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings, while the ethoxy group’s electron-donating nature stabilizes intermediates. Density-functional theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) can model charge distribution and predict regioselectivity. Compare experimental results with computational data to validate mechanistic pathways .

Q. How should researchers address contradictions between theoretical and experimental spectral data?

Discrepancies may arise from solvent effects, crystal packing forces, or dynamic processes (e.g., rotational barriers). For example:

  • If computed NMR shifts deviate from experimental values, re-optimize the geometry using solvent models (e.g., PCM).
  • For inconsistent X-ray vs. DFT bond lengths, analyze thermal ellipsoids to assess positional disorder.
    Always cross-validate with multiple techniques (e.g., IR, Raman) .

Q. What strategies optimize the stability of this compound in long-term storage?

  • Storage Conditions : Keep at 2–8°C in amber vials under inert gas (N2_2/Ar) to prevent oxidation or hydrolysis.
  • Solubility Considerations : Prepare stock solutions in anhydrous DMSO or ethanol; avoid aqueous buffers unless necessary.
  • Degradation Monitoring : Use periodic HPLC analysis to detect impurities (e.g., debromination or ether cleavage products) .

Q. How can reaction conditions be tailored to minimize by-products in derivatization reactions?

  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions (e.g., ether cleavage).
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for coupling efficiency.
  • Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance solubility without nucleophilic interference.
    Document by-products via LC-MS and adjust stoichiometry/reactant ratios iteratively .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.